Magnesium fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

6880-23-5 |

|---|---|

Molecular Formula |

C4H2MgO4 |

Molecular Weight |

138.36 g/mol |

IUPAC Name |

magnesium;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |

InChI Key |

QUIOHQITLKCGNW-TYYBGVCCSA-L |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Mg+2] |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Mg+2] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Mg+2] |

Other CAS No. |

7704-71-4 |

Synonyms |

ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Magnesium Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Molecular Structure

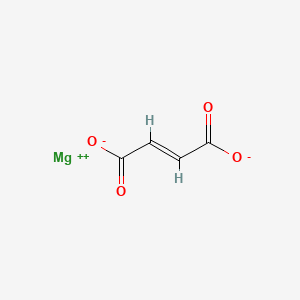

Magnesium fumarate (B1241708) is an organic salt with the chemical formula C₄H₂MgO₄. It consists of a magnesium cation (Mg²⁺) ionically bonded to a fumarate dianion. The fumarate anion is the trans-isomer of butenedioate.

Table 1: Chemical Identity of Magnesium Fumarate

| Identifier | Value | Reference |

| IUPAC Name | magnesium (E)-but-2-enedioate | [1] |

| Chemical Formula | C₄H₂MgO₄ | [1] |

| Molecular Weight | 138.36 g/mol | [1] |

| CAS Number | 7704-71-4 | [2] |

| PubChem CID | 6433510 | [1] |

| Canonical SMILES | C(=C/C(=O)[O-])\C(=O)[O-].[Mg+2] | [1] |

| InChI Key | QUIOHQITLKCGNW-TYYBGVCCSA-L | [1] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation and bioavailability. The available data for this compound is summarized below. It is noteworthy that a hydrated form, this compound 4-hydrate, is also documented.

Table 2: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White or practically white, odorless, crystalline powder or granules. | [2] |

| Solubility (Anhydrous) | Very soluble in water; very slightly soluble in alcohol. | [2] |

| Solubility (4-hydrate) | < 1 g/L in water at 20 °C | |

| Predicted Water Solubility | 19.2 g/L (ALOGPS) | [3] |

| Predicted pKa (Strongest Acidic) | 3.05 (ChemAxon) | [3] |

| Melting Point | Not available | [2] |

| Decomposition Temperature | Not available. Decomposes at higher temperatures to form magnesium oxide, carbon dioxide, and carbon monoxide. | [2] |

Table 3: Properties of this compound 4-Hydrate

| Property | Value |

| Chemical Formula | C₄H₂MgO₄·4H₂O |

| Molecular Weight | 210.43 g/mol |

| pH (1% solution) | Approximately 8.5 - 9.5 |

| Magnesium Content | Approximately 11.5% |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of fumaric acid with a magnesium salt, such as magnesium carbonate, in an aqueous solution.

-

Reaction: An aqueous solution of magnesium carbonate is prepared. Fumaric acid is then slowly added to the solution.

-

Reaction Conditions: The mixture is heated (e.g., to 90-100 °C) and stirred for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Isolation: The resulting solution is filtered to remove any unreacted starting materials.

-

Crystallization: The filtrate is concentrated, and the this compound is allowed to crystallize, often at a reduced temperature (e.g., 0-5 °C).

-

Drying: The collected crystals are then dried at an elevated temperature (e.g., 150 °C) to yield the final product.

References

An In-depth Technical Guide to the Synthesis and Purification of Magnesium Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for magnesium fumarate (B1241708), a compound of interest in pharmaceutical and nutraceutical applications. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates relevant biological signaling pathways.

Introduction

Magnesium fumarate, the magnesium salt of fumaric acid, is utilized as a magnesium supplement and has potential therapeutic applications stemming from the biological roles of both magnesium and fumarate. Magnesium is an essential mineral crucial for numerous physiological processes, including enzymatic reactions, energy production, and cardiovascular function. Fumarate is an intermediate in the citric acid (Krebs) cycle, a fundamental metabolic pathway. This guide will delve into the chemical synthesis and purification of this compound, providing the necessary technical details for its preparation and characterization.

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of a magnesium source with fumaric acid in an aqueous solution. The most common and effective magnesium source for this reaction is magnesium carbonate. Alternatively, magnesium hydroxide (B78521) can be used, although it may result in lower yields[1].

General Synthesis Workflow

The synthesis process can be summarized in the following workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols derived from established synthesis methods[1].

Protocol 1: Synthesis using Magnesium Carbonate

-

Preparation of Magnesium Carbonate Solution: Weigh a specific amount of distilled water and transfer it to a reaction vessel. Add the desired amount of magnesium carbonate to the water and stir to form a solution or suspension.

-

Reaction: Slowly add a predetermined amount of fumaric acid to the magnesium carbonate solution while stirring. Heat the mixture to a temperature between 80°C and 100°C and maintain the reaction for 1 to 3 hours to ensure complete reaction.

-

Filtration: After the reaction is complete, filter the hot reaction mixture to remove any unreacted starting materials or insoluble impurities. Collect the filtrate.

-

Concentration: Concentrate the filtrate by heating to reduce its volume. Typically, the volume is reduced to 20-30% of the original volume.

-

Crystallization: Cool the concentrated filtrate to a temperature between 0°C and 5°C to induce the crystallization of this compound.

-

Isolation and Drying: Collect the precipitated crystals by filtration. Dry the crystals in an oven at a temperature between 120°C and 150°C for 0.5 to 2 hours to obtain the final this compound product.

Protocol 2: Synthesis using Magnesium Hydroxide

-

Preparation of Magnesium Hydroxide Suspension: Weigh a specific amount of distilled water and transfer it to a reaction vessel. Add the desired amount of magnesium hydroxide and stir to form a suspension.

-

Reaction: Slowly add a predetermined amount of fumaric acid to the magnesium hydroxide suspension while stirring. Heat the mixture to approximately 90°C and maintain the reaction for about 2 hours.

-

Filtration, Concentration, Crystallization, and Drying: Follow steps 3 through 6 as described in Protocol 1. Note that the yield using magnesium hydroxide may be lower compared to using magnesium carbonate[1].

Quantitative Data from Synthesis Experiments

The following table summarizes quantitative data from various synthesis examples using magnesium carbonate as the magnesium source. These examples demonstrate how different reaction parameters can affect the yield and magnesium content of the final product[1].

| Example | Fumaric Acid (g) | Magnesium Carbonate (g) | Water (ml) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Magnesium Content (%) |

| 1 | 160 | 136 | 500 | 90 | 2 | 83.9 | 16.7 |

| 2 | 82 | 60 | 300 | 100 | 1 | 82.8 | 17.2 |

| 3 | 120 | 87 | 500 | 80 | 3 | 81.4 | 16.2 |

| 4 | 310 | 250 | 1000 | 100 | 1 | Not specified | Not specified |

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method of purification integrated into the synthesis process is crystallization. For enhanced purity, a separate recrystallization step can be performed.

Recrystallization Protocol

-

Dissolution: Dissolve the crude this compound product in a minimal amount of hot distilled water. The high solubility of this compound in water facilitates this process[2].

-

Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance the crystal yield. Pure this compound crystals will precipitate from the solution.

-

Isolation and Drying: Collect the purified crystals by filtration and wash them with a small amount of cold distilled water to remove any remaining mother liquor. Dry the crystals in an oven at a suitable temperature.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

-

Appearance: this compound is typically a white, odorless, crystalline powder or granules[2].

-

Solubility: It is very soluble in water and very slightly soluble in alcohol[2].

-

Magnesium Content: The theoretical magnesium content is approximately 17.57%. Experimental values typically range from 14.0% to 17.5%[1].

-

Spectroscopic and Diffraction Analysis: While specific spectral data for this compound is not widely available in the searched literature, standard characterization would involve:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the fumarate anion and confirm the absence of impurities.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the fumarate moiety.

-

Relevant Signaling Pathways

Magnesium and fumarate are both biologically active molecules involved in numerous cellular signaling pathways. Understanding these pathways is crucial for professionals in drug development.

Fumarate Signaling Pathways

Elevated levels of fumarate can act as a signaling molecule, notably impacting the Nrf2 and FOXM1 pathways.

Caption: Fumarate signaling through the Nrf2 and FOXM1 pathways.

Magnesium Signaling Pathways

Magnesium is a critical cofactor and signaling ion in numerous cellular processes, including energy metabolism and cell growth via the mTOR pathway.

Caption: Magnesium's role in cellular metabolism and the mTOR signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound, along with insights into its biological relevance. The presented protocols, based on the reaction of fumaric acid with magnesium carbonate, offer a reliable method for producing high-purity this compound. The outlined purification and characterization techniques are essential for ensuring the quality of the final product for research and development purposes. Furthermore, the visualization of the signaling pathways of fumarate and magnesium provides a crucial context for understanding the potential biological effects of this compound. This guide serves as a valuable resource for scientists and professionals working on the development and application of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Magnesium Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and physicochemical properties of magnesium fumarate (B1241708). It includes a detailed experimental protocol for the quantification of magnesium and explores the biological context of its constituent parts through a signaling pathway diagram.

Chemical Identity and Structure

Magnesium fumarate is the magnesium salt of fumaric acid, a naturally occurring dicarboxylic acid that is a key intermediate in the Krebs (tricarboxylic acid) cycle. It is utilized in pharmaceutical and nutraceutical applications as a source of magnesium.

Chemical Structure

The chemical structure of this compound consists of a magnesium cation (Mg²⁺) ionically bonded to a fumarate dianion. The fumarate anion is the trans-isomer of butenedioate.

Canonical SMILES: C(=C/C(=O)[O-])\C(=O)[O-].[Mg+2]

InChI: InChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+;

InChIKey: QUIOHQITLKCGNW-TYYBGVCCSA-L

Molecular Weight and Formula

The molecular formula and weight of this compound are fundamental for quantitative analysis and formulation development.

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | magnesium (E)-but-2-enedioate | [1] |

| Molecular Formula | C₄H₂MgO₄ | [1][3] |

| Molecular Weight | 138.36 g/mol | [1][3] |

| CAS Number | 6880-23-5, 7704-71-4 | [1][2] |

| Appearance | White granules or crystalline powder | [2][7] |

| Solubility | Very soluble in water; very slightly soluble in alcohol | [2][7] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Topological Polar Surface Area | 80.3 Ų | [4] |

Biological Significance and Related Pathways

Magnesium is an essential mineral and a cofactor for hundreds of enzymes, including several within the Krebs cycle. Fumarate is a direct intermediate of this central metabolic pathway. The accumulation of fumarate, for instance in cases of fumarate hydratase (FH) deficiency, has been shown to have significant signaling implications, including the activation of the NRF2 antioxidant response pathway.

Caption: Role of Fumarate and Magnesium in the Krebs Cycle and NRF2 Signaling.

Experimental Protocols

Preparation of this compound

A general method for the preparation of this compound involves the reaction of fumaric acid with a magnesium base, such as magnesium carbonate.[8]

Objective: To synthesize this compound.

Materials:

-

Fumaric acid

-

Magnesium carbonate

-

Deionized water

-

Reaction vessel

-

Heating and stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Fumaric acid and magnesium carbonate are mixed and dissolved in deionized water to create a mixed solution. A typical mass ratio of fumaric acid to magnesium carbonate is between 1:0.72 and 1:0.85.[8] The concentration of fumaric acid in the solution is typically in the range of 0.24-0.32 g/mL.[8]

-

The mixed solution is heated to a high temperature to facilitate the reaction, forming a reaction solution.[8]

-

The resulting reaction solution is filtered to remove any unreacted starting materials or impurities.[8]

-

The filtrate is then concentrated, for example, by evaporation, to induce crystallization of the this compound product.[8]

-

The crystals are recovered by filtration and are subsequently dried to yield the final this compound product.[8]

Quantification of Magnesium by Flame Atomic Absorption Spectroscopy (AAS)

This protocol outlines a standard method for determining the magnesium content in a sample of this compound or a formulation containing it. The principle involves measuring the absorption of light by ground-state magnesium atoms in a flame.[3]

Objective: To determine the concentration of magnesium in a sample.

Materials & Instrumentation:

-

Atomic Absorption Spectrometer with a magnesium hollow cathode lamp

-

Air-acetylene flame

-

Lanthanum chloride (LaCl₃) solution (e.g., 5% w/v) for interference suppression[3]

-

Magnesium standard stock solution (e.g., 1000 mg/L)

-

Deionized water

-

Class A volumetric flasks and pipettes

-

Sample of this compound

Procedure:

-

Standard Preparation:

-

Prepare a series of at least six working standards by diluting the magnesium standard stock solution with deionized water. The concentration range should bracket the expected concentration of the sample and typically falls between 0.01 and 5.0 mg/L.[3]

-

To each working standard, add a sufficient amount of LaCl₃ solution to mask potential interferences (e.g., from phosphate (B84403) or aluminum). A common practice is to add 1.0 mL of 5% LaCl₃ solution to every 10.0 mL of the final standard volume.[3]

-

Prepare a blank solution containing deionized water and the same concentration of LaCl₃ as the standards.[3]

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Dilute the sample solution as necessary to ensure its magnesium concentration falls within the range of the calibration standards.

-

Add LaCl₃ solution to the diluted sample in the same proportion as used for the standards.[3]

-

-

Instrument Setup and Measurement:

-

Set up the atomic absorption spectrometer according to the manufacturer's instructions for magnesium analysis. The typical wavelength for magnesium is 285.2 nm.[5]

-

Aspirate the blank solution and set the instrument reading to zero absorbance.

-

Aspirate the working standards in order of increasing concentration and record their absorbance values.

-

Generate a calibration curve by plotting the absorbance of the standards versus their known magnesium concentrations. The plot should be linear.

-

Aspirate the prepared sample solution and record its absorbance.

-

Check the calibration periodically by re-analyzing one of the standards.[3]

-

-

Calculation:

-

Determine the concentration of magnesium in the prepared sample solution by interpolating its absorbance on the calibration curve.

-

Calculate the concentration of magnesium in the original, undiluted sample by applying the dilution factor.

-

The percentage of magnesium in the initial solid sample can then be calculated based on the initial mass weighed.

-

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nemi.gov [nemi.gov]

- 4. Dimethyl Fumarate Negatively Regulates MYC Signaling and Promotes Cell-Cycle Arrest in T-Cells through a GSH-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. csun.edu [csun.edu]

- 6. web.pdx.edu [web.pdx.edu]

- 7. researchgate.net [researchgate.net]

- 8. CN112457184A - Preparation method of this compound - Google Patents [patents.google.com]

A Technical Guide to Magnesium Fumarate for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and biological relevance of magnesium fumarate (B1241708), a key compound in pharmaceutical and nutraceutical research.

Abstract

Magnesium fumarate, the magnesium salt of fumaric acid, is a compound of significant interest to the scientific and drug development communities. As a bioavailable source of both magnesium and fumarate, it plays a role in various physiological processes, including cellular energy metabolism and the modulation of key signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its involvement in biological systems. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology, biochemistry, and drug formulation.

Chemical Identity and Properties

This compound is an organic salt with the IUPAC name magnesium (E)-but-2-enedioate .[1] It is identified by the CAS numbers 6880-23-5 and 7704-71-4 .[1] The compound is typically a white, crystalline powder.[2][3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, formulation development, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | magnesium (E)-but-2-enedioate | [1] |

| CAS Number | 6880-23-5, 7704-71-4 | [1] |

| Molecular Formula | C₄H₂MgO₄ | [1][4] |

| Molecular Weight | 138.36 g/mol | [1][4] |

| Appearance | White powder or granules | [2][3] |

| Solubility | Very soluble in water, very slightly soluble in alcohol. | [2][3] |

| Predicted Water Solubility | 19.2 g/L | [5] |

| Predicted pKa (Strongest Acidic) | 3.05 | [5] |

| Assay | 98% to 102% | [2] |

| Impurity Limit (Arsenic) | ≤ 3 ppm | [2] |

| Impurity Limit (Lead) | ≤ 10 ppm | [2] |

Synthesis of this compound: An Experimental Protocol

The following section details a reproducible method for the synthesis of this compound, adapted from patent literature. This protocol is suitable for laboratory-scale production.

Materials and Equipment

-

Fumaric acid

-

Magnesium carbonate

-

Distilled water

-

Beaker

-

Stirring apparatus

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

-

Concentrator (e.g., rotary evaporator)

Synthesis Procedure

A preparation method for this compound involves the reaction of fumaric acid with magnesium carbonate in an aqueous solution.[6]

-

Preparation of Magnesium Carbonate Suspension: In a beaker, add 87 g of magnesium carbonate to 500 ml of distilled water. Stir the mixture to obtain a suspension.[6]

-

Reaction with Fumaric Acid: Slowly add 120 g of fumaric acid to the magnesium carbonate suspension. Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring to ensure the reaction goes to completion.[6]

-

Filtration: After the reaction period, filter the hot solution to remove any unreacted starting materials or insoluble impurities. Collect the clear filtrate.[6]

-

Crystallization: Concentrate the filtrate to a smaller volume to induce crystallization. The crystals can then be collected.[6]

-

Drying: Dry the collected crystals at 130°C for 2 hours to obtain the final this compound product as a white solid.[6] The expected yield is approximately 79.3%, with a magnesium content of around 15.6%.[6]

Biological Significance and Role in Signaling Pathways

Magnesium is a crucial cation involved in a multitude of enzymatic reactions and signaling pathways.[7] this compound, as a source of magnesium ions, can influence these processes.

Magnesium and mTOR Signaling

Magnesium plays a significant role in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[8] This pathway is central to cell growth, proliferation, and protein synthesis. The diagram below illustrates a simplified representation of magnesium's involvement in the mTOR pathway, which is critical for processes like muscle differentiation.[8][[“]]

Magnesium and Insulin (B600854) Signaling

Magnesium is also implicated in insulin signaling and sensitivity. It acts as a cofactor for several key enzymes in the insulin signaling cascade, including the insulin receptor tyrosine kinase.[10] A deficiency in magnesium has been associated with insulin resistance, while supplementation may improve insulin secretion and sensitivity.[10]

Applications in Drug Development and Research

This compound is primarily utilized as a highly bioavailable source of magnesium in nutritional supplements and is being investigated for its therapeutic potential.

Pharmacokinetics and Bioavailability

Studies on the oral administration of this compound in humans have shown it to be a bioavailable form of magnesium.[11][12] The pharmacokinetics can be described by a two-exponential equation for an open monocompartmental model.[11][12] The bioavailability of different magnesium salts is an active area of research, with organic salts like this compound generally showing higher bioavailability than inorganic salts.

Experimental Workflows

The workflow for evaluating a new magnesium compound like this compound in a research setting typically involves several stages, from initial characterization to in vivo studies. The following diagram outlines a general experimental workflow.

Conclusion

This compound is a compound with well-defined chemical properties and established synthesis methods. Its significance in biological systems, particularly in fundamental signaling pathways like mTOR and insulin signaling, makes it a subject of ongoing research. For drug development professionals, its high bioavailability presents an advantage for the formulation of magnesium supplements and potentially for therapeutic applications targeting magnesium-dependent pathways. This guide provides a foundational resource for further investigation and application of this compound in a scientific and clinical context.

References

- 1. This compound | C4H2MgO4 | CID 6433510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ammol.org [ammol.org]

- 3. This compound Pure Manufacturers, with SDS [mubychem.com]

- 4. GSRS [precision.fda.gov]

- 5. Showing Compound this compound (FDB017289) - FooDB [foodb.ca]

- 6. CN112457184A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability and pharmacokinetics of magnesium after this compound administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Magnesium Fumarate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of magnesium fumarate (B1241708), a compound of interest in pharmaceutical and nutraceutical formulations. Due to conflicting information in publicly available data, this guide clarifies the solubility of different forms of magnesium fumarate and presents standardized methodologies for its accurate determination.

Quantitative Solubility Data

The solubility of this compound is critically dependent on its hydration state. There is a significant discrepancy in the reported solubility of its anhydrous versus its hydrated forms. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Source |

| This compound (Anhydrous) | Water | Not Specified | 19.2 g/L | Predicted | [1] |

| This compound 4-hydrate | Water | 20 | < 1 g/L | Experimental | [2] |

Table 2: Qualitative Solubility of this compound

| Compound | Solvent | Solubility Description | Source(s) |

| This compound | Water | "Very soluble" | [3][4] |

| This compound | Alcohol | "Very slightly soluble" | [3][4] |

The data clearly indicates that while the anhydrous form is predicted to be reasonably soluble in water, the tetrahydrate form is poorly soluble. This highlights the critical importance of characterizing the specific form of this compound being used in any research or development context. No quantitative experimental data for the solubility of this compound in common organic solvents such as ethanol, methanol, or DMSO were identified in the public domain.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data for this compound, standardized experimental protocols are essential. The "shake-flask" method is widely recognized as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a solute in a saturated solution at thermodynamic equilibrium.

Materials:

-

This compound (anhydrous or hydrated form, well-characterized)

-

Solvent of interest (e.g., purified water, ethanol, methanol, DMSO)

-

Volumetric flasks

-

Conical flasks with stoppers or sealed vials

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Validated analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or equipment for complexometric titration)

Procedure:

-

Preparation: Add an excess amount of this compound to a conical flask or vial. The excess solid is necessary to ensure that a saturated solution is achieved.[5]

-

Solvent Addition: Add a known volume of the desired solvent to the flask.

-

Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1][6] The time required to reach equilibrium should be established in preliminary experiments by measuring the concentration at different time points until it becomes constant.[6]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.[1] To ensure complete separation of the solid from the liquid phase, centrifuge the samples at high speed.[1]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Dilution: Dilute the supernatant with the appropriate solvent to a concentration that falls within the working range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (see Section 2.2).

-

Calculation: Calculate the solubility of this compound in the chosen units (e.g., g/L, mg/mL).

Analytical Methods for Quantification

This method is suitable if the fumarate anion has a distinct chromophore. Alternatively, magnesium ions can be quantified by forming a colored complex.

Principle: Magnesium ions react with a chromogenic agent, such as phthalein purple or Eriochrome Black T, to form a colored complex. The absorbance of this complex is measured at a specific wavelength (e.g., 565 nm for phthalein purple) and is directly proportional to the concentration of magnesium in the sample.[7][8]

General Protocol:

-

Standard Curve Preparation: Prepare a series of standard solutions of magnesium of known concentrations.

-

Complex Formation: To each standard and the diluted sample from the solubility experiment, add the chromogenic agent and a buffer solution to maintain the optimal pH for complex formation.[8]

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex.

-

Concentration Determination: Plot a calibration curve of absorbance versus concentration for the standards. Use the equation of the line to determine the magnesium concentration in the sample.

This is a classic and reliable method for determining the concentration of metal ions.

Principle: Magnesium ions form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metal ion indicator, such as Eriochrome Black T, which changes color when all the magnesium ions have been complexed by the EDTA.[9][10]

General Protocol:

-

Sample Preparation: Take a precise volume of the clear supernatant from the solubility experiment. Dilute it with deionized water and add a pH 10 ammonia (B1221849) buffer.[9]

-

Indicator Addition: Add a small amount of Eriochrome Black T indicator. The solution will turn wine-red in the presence of magnesium ions.[9]

-

Titration: Titrate the solution with a standardized EDTA solution.

-

Endpoint Detection: The endpoint is reached when the solution color changes from wine-red to blue.[9]

-

Calculation: The concentration of magnesium can be calculated from the volume of EDTA used, as the reaction between Mg²⁺ and EDTA is 1:1.[9]

Visualizations

The following diagrams illustrate the key logical and experimental workflows discussed in this guide.

Caption: Hydration state's impact on solubility.

Caption: Shake-flask solubility determination workflow.

References

- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. This compound Pure Manufacturers, with SDS [mubychem.com]

- 4. ammol.org [ammol.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. mt.com [mt.com]

- 8. sszp.eu [sszp.eu]

- 9. titrations.info [titrations.info]

- 10. legislation.gov.uk [legislation.gov.uk]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Magnesium Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of magnesium fumarate (B1241708). While specific experimental data for magnesium fumarate is limited in publicly available literature, this document synthesizes information from related compounds, theoretical principles, and supplier safety data to present a cohesive understanding of its thermal behavior. This guide covers the predicted decomposition pathway, provides detailed experimental protocols for characterization, and includes visualizations to aid in understanding the underlying processes. The information herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this compound in their applications.

Introduction

This compound, the magnesium salt of fumaric acid, is utilized in various applications, including as a magnesium supplement in pharmaceuticals and nutritional products. A thorough understanding of its thermal stability and decomposition characteristics is crucial for ensuring product quality, safety, and efficacy, particularly in manufacturing processes that involve heat, such as drying, granulation, and sterilization. The thermal behavior of a pharmaceutical ingredient can significantly impact its physicochemical properties, bioavailability, and the stability of the final dosage form.

This guide will delve into the anticipated thermal decomposition pathway of this compound, drawing parallels from studies on other divalent metal fumarates and related magnesium carboxylates. It will also provide standardized experimental methodologies for researchers seeking to conduct their own thermal analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂MgO₄ | [1][2] |

| Molecular Weight | 138.38 g/mol | [2] |

| Appearance | White, granules or crystalline powder | [1][2] |

| Solubility | Very soluble in water, very slightly soluble in alcohol | [1] |

| CAS Number | 7704-71-4 | [2] |

Thermal Decomposition of this compound

Proposed Decomposition Pathway

Safety data for this compound indicates that at elevated temperatures, it decomposes into magnesium oxide (MgO), carbon dioxide (CO₂), and carbon monoxide (CO)[1][2]. The decomposition of other divalent metal fumarates, such as nickel fumarate, has been shown to proceed directly from the anhydrous salt to the metal oxide, or in some cases, through intermediate species.

It is likely that this compound, if hydrated, will first undergo a dehydration step to form the anhydrous salt. The anhydrous this compound is then expected to decompose at higher temperatures. A plausible multi-step decomposition can be hypothesized, although a direct decomposition to magnesium oxide is also possible.

The proposed decomposition pathway is visualized in the following diagram:

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Data (Hypothesized)

In the absence of experimental data, a hypothetical table of thermal events is presented below to guide researchers on the expected regions of interest during thermal analysis. These temperature ranges are estimations based on the decomposition of similar metal carboxylates.

Table 2: Hypothesized Thermal Events for this compound

| Thermal Event | Technique | Estimated Temperature Range (°C) | Expected Mass Loss (%) | Notes |

| Dehydration | TGA | 100 - 200 | Dependent on the degree of hydration | Endothermic event in DSC. |

| Decomposition | TGA | 300 - 500 | ~69.4% (for anhydrous to MgO) | Complex exothermic events in DSC are possible due to the combustion of organic components. |

| Final Product | TGA | > 500 | - | Stable residue of Magnesium Oxide (MgO). |

Note: The theoretical mass loss for the decomposition of anhydrous this compound (C₄H₂MgO₄) to magnesium oxide (MgO) is calculated as follows: Molar mass of C₄H₂MgO₄ = 138.38 g/mol ; Molar mass of MgO = 40.30 g/mol . Mass loss % = [(138.38 - 40.30) / 138.38] * 100 ≈ 70.88%. The value in the table is an estimate and can vary based on the exact decomposition pathway and intermediates formed.

Experimental Protocols

To facilitate further research into the thermal properties of this compound, this section provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the dehydration and decomposition temperatures and quantify the mass loss at each stage.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min. An oxidizing atmosphere (e.g., air) can also be used to study combustion processes.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature (°C).

-

Determine the onset and end temperatures of each mass loss step from the TGA curve.

-

Calculate the percentage mass loss for each step.

-

The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these events.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum). Crimp the pan with a lid. A pinhole in the lid is recommended to allow for the escape of evolved gases.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (EGA)

To definitively identify the gaseous products of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is recommended. This technique, known as Evolved Gas Analysis (EGA), provides real-time analysis of the gases released during the thermal decomposition process.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While a lack of specific experimental data in the public domain necessitates a degree of hypothesis, the proposed decomposition pathway, from a hydrated or anhydrous form to a final residue of magnesium oxide, is well-supported by the behavior of analogous metal carboxylates and available safety data. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct their own investigations and contribute to a more complete understanding of this compound's thermal properties. Further research, particularly employing Evolved Gas Analysis, would be invaluable in confirming the decomposition mechanism and identifying any intermediate species. A comprehensive understanding of the thermal behavior of this compound is paramount for its effective and safe use in pharmaceutical and other applications.

References

The Hygroscopicity of Magnesium Fumarate: A Technical Evaluation of an Uncharacterized Property

Disclaimer: A comprehensive review of publicly available scientific literature and technical databases did not yield specific quantitative data on the hygroscopicity of magnesium fumarate (B1241708). This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals on the methodologies used to characterize this critical property, contextualized with data from analogous magnesium salts. The information presented herein is intended to guide future experimental work.

Introduction to Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the propensity of a solid material to absorb moisture from the surrounding atmosphere. For active pharmaceutical ingredients (APIs) and excipients, this property is of paramount importance as moisture uptake can significantly impact a substance's physical and chemical stability, manufacturability, and therapeutic efficacy. The characterization of a compound's hygroscopic nature is a critical step in pre-formulation and drug development, influencing decisions related to handling, processing, packaging, and storage.

While the physical and chemical properties of magnesium fumarate, such as its white crystalline appearance and solubility in water, are documented, its behavior in the presence of atmospheric moisture remains uncharacterized in the available literature. Safety Data Sheets (SDS) for this compound recommend storage in a "cool, dry, and ventilated area" and advise keeping containers "tightly closed," which are standard precautions for materials potentially sensitive to moisture.[1][2] However, these qualitative statements do not provide the quantitative data necessary for robust formulation development.

Standard Experimental Protocols for Hygroscopicity Assessment

To determine the hygroscopicity of a compound like this compound, several established experimental protocols are employed. These methods allow for the classification of a substance from non-hygroscopic to deliquescent.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a series of controlled relative humidity (RH) levels at a constant temperature. This method is highly automated and provides a detailed moisture sorption-desorption isotherm, which is a key indicator of a material's hygroscopic behavior.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 5-15 mg) is placed onto a microbalance sample pan within the DVS instrument.

-

Drying/Pre-treatment: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable mass is achieved. This initial dry mass serves as the reference point (m₀).

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and continuously measures the sample's mass until equilibrium is reached (defined by a sufficiently small change in mass over time, dm/dt ).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise fashion back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. Plotting the percentage mass change versus RH generates the sorption and desorption isotherms. The shape of the isotherm and the magnitude of water uptake are used to classify the material's hygroscopicity.

References

The Convergent Roles of Magnesium Fumarate in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the multifaceted role of magnesium fumarate (B1241708) within the Krebs cycle, a cornerstone of cellular energy metabolism. We will dissect the individual and synergistic contributions of magnesium and fumarate to this critical biochemical pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes. This document is intended to serve as a comprehensive resource for professionals engaged in metabolic research and the development of therapeutic agents targeting cellular energy production.

Executive Summary

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of aerobic respiration in cells. Its efficient operation is paramount for the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Magnesium and fumarate are two key players in this intricate cycle. Magnesium acts as an essential cofactor for several key enzymatic reactions, while fumarate is a critical intermediate. The compound magnesium fumarate, therefore, represents a unique convergence of these two roles, offering potential benefits for cellular bioenergetics. This guide elucidates the precise functions of both magnesium and fumarate in the Krebs cycle, providing a detailed overview of their importance in maintaining metabolic homeostasis.

The Krebs Cycle: An Overview

The Krebs cycle is a metabolic pathway that connects carbohydrate, fat, and protein metabolism. The cycle comprises a series of eight reactions that oxidize acetyl-CoA, derived from these macronutrients, to carbon dioxide, generating ATP, NADH, and FADH₂, which are subsequently used in the electron transport chain to produce a larger amount of ATP. The seamless progression of this cycle is dependent on the precise functioning of its constituent enzymes and the availability of its intermediates.

The Pivotal Role of Magnesium as an Enzymatic Cofactor

Magnesium is a vital cofactor for over 600 enzymatic reactions in the body, with a significant number of these being involved in energy metabolism.[1] Within the Krebs cycle, magnesium's role is indispensable for the activity of several key dehydrogenases. Free Mg²⁺ is a primary regulator of both glycolysis and the Krebs cycle.[2][3]

Magnesium deficiency has been shown to impair the Krebs cycle, leading to reduced levels of cycle intermediates such as citric, fumaric, and malic acids.[1] This underscores the critical importance of maintaining adequate magnesium levels for optimal mitochondrial function.

Isocitrate Dehydrogenase (IDH)

The conversion of isocitrate to α-ketoglutarate, catalyzed by isocitrate dehydrogenase, is a rate-limiting step in the Krebs cycle. The active substrate for this enzyme is not isocitrate alone, but rather the magnesium-isocitrate complex.[4] Magnesium plays a crucial role in the binding of the substrate to the enzyme's active site and in stabilizing the transition state of the reaction. The enzyme's activity is highly sensitive to the concentration of Mg²⁺ within the physiological range, suggesting a potential regulatory role for magnesium in mitochondrial energy metabolism.[1][5]

α-Ketoglutarate Dehydrogenase Complex (KGDHC)

The α-ketoglutarate dehydrogenase complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA. This multi-enzyme complex requires magnesium for its activity. The KM for Mg²⁺ for the purified α-ketoglutarate dehydrogenase from pig hearts has been determined to be 25 µM.[6] This highlights the enzyme's reliance on magnesium for optimal function.

Pyruvate Dehydrogenase Complex (PDC)

While not technically part of the Krebs cycle itself, the pyruvate dehydrogenase complex is the crucial link between glycolysis and the Krebs cycle, catalyzing the conversion of pyruvate to acetyl-CoA. This complex also requires magnesium as a cofactor, specifically for the binding of thiamine (B1217682) pyrophosphate (TPP) to the E1 subunit.[7]

Fumarate: A Central Intermediate of the Krebs Cycle

Fumarate is a dicarboxylic acid that serves as a key intermediate in the sixth and seventh steps of the Krebs cycle. Its formation and subsequent conversion are vital for the continuous flow of the cycle and the generation of reducing equivalents.

Formation of Fumarate: Succinate Dehydrogenase

Fumarate is produced from the oxidation of succinate, a reaction catalyzed by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain).[8] This is a unique step in the Krebs cycle as it is the only reaction that is membrane-bound and directly links the cycle to the electron transport chain. The oxidation of succinate to fumarate is coupled with the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH₂.

Conversion of Fumarate: Fumarase (Fumarate Hydratase)

Fumarate is then hydrated to form L-malate in a reversible reaction catalyzed by the enzyme fumarase, also known as fumarate hydratase.[9] This stereospecific addition of a water molecule across the double bond of fumarate is essential for the subsequent regeneration of oxaloacetate, which is required for the cycle to continue.

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for the enzymes involved in the metabolism of fumarate and those that are magnesium-dependent.

Table 1: Kinetic Parameters of Fumarate-Metabolizing Enzymes

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| Fumarase | Fumarate | 41 ± 1.1 µM | - | Human | [10] |

| Fumarase | L-Malate | 225 ± 30 µM | - | Human | [10] |

| Succinate Dehydrogenase | Succinate | - | ~20 s-1 | E. coli | [11] |

Table 2: Magnesium Dependence of Key Krebs Cycle Enzymes

| Enzyme | KM for Mg2+ | Observations | Source Organism | Reference |

| α-Ketoglutarate Dehydrogenase | 25 µM | Mg²⁺ is a direct activator. | Pig Heart | [6] |

| NAD-linked Isocitrate Dehydrogenase | - | Highly sensitive to Mg²⁺ concentration in the physiological range. The Mg²⁺-isocitrate complex is the true substrate. | Mammalian | [1][5] |

| Pyruvate Dehydrogenase Complex | - | Required for the binding of the TPP cofactor. | - | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Isolation of Mitochondria from Tissue

Objective: To isolate intact and functional mitochondria from animal tissue for subsequent enzyme activity assays.

Materials:

-

Fresh tissue (e.g., rat liver, heart)

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

-

Gauze

Procedure:

-

All steps should be performed at 0-4°C.

-

Excise the tissue and immediately place it in ice-cold Isolation Buffer I.

-

Mince the tissue finely with scissors.

-

Homogenize the minced tissue in Isolation Buffer I using a Potter-Elvehjem homogenizer with 8-10 slow passes.

-

Centrifuge the homogenate at 700 x g for 10 minutes to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and filter it through four layers of gauze.

-

Centrifuge the filtered supernatant at 14,000 x g for 10 minutes to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes.

-

Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).

Isocitrate Dehydrogenase (IDH) Activity Assay (Spectrophotometric)

Objective: To measure the activity of NADP⁺-dependent isocitrate dehydrogenase by monitoring the production of NADPH.

Materials:

-

Isolated mitochondria or purified enzyme

-

IDH Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂

-

Isocitrate solution: 100 mM

-

NADP⁺ solution: 10 mM

-

96-well clear flat-bottom plate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mix containing IDH Assay Buffer, isocitrate (final concentration 5 mM), and NADP⁺ (final concentration 1 mM).

-

Add 5-50 µL of the sample (mitochondrial lysate or purified enzyme) to each well of the 96-well plate.

-

For a background control, add the same volume of sample to a separate well and add IDH Assay Buffer instead of the reaction mix.

-

Adjust the total volume in each well to 50 µL with IDH Assay Buffer.

-

Initiate the reaction by adding 50 µL of the reaction mix to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode at 25°C or 37°C for 10-60 minutes.[11]

Fumarase (Fumarate Hydratase) Activity Assay (Spectrophotometric)

Objective: To measure the activity of fumarase by monitoring the conversion of L-malate to fumarate.

Materials:

-

Isolated mitochondria or purified enzyme

-

Potassium Phosphate Buffer: 100 mM, pH 7.6

-

L-Malic Acid solution: 50 mM in Potassium Phosphate Buffer, pH 7.6

-

Bovine Serum Albumin (BSA) solution: 0.1% (w/v)

-

Quartz cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 2.9 mL of 50 mM L-Malic Acid solution.

-

Equilibrate the cuvette to 25°C.

-

Initiate the reaction by adding 0.1 mL of the enzyme solution (containing approximately 0.1 unit of fumarase) prepared in cold 0.1% BSA.

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 10 minutes.[12][13]

-

One unit of fumarase activity is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute at pH 7.6 at 25°C.[12][13]

Measurement of Krebs Cycle Intermediates by LC-MS/MS

Objective: To quantify the levels of Krebs cycle intermediates, including fumarate, in biological samples.

Materials:

-

Biological sample (e.g., cell culture, tissue homogenate)

-

Internal standards (¹³C-labeled Krebs cycle intermediates)

-

Formic acid

-

LC-MS/MS system with a suitable column (e.g., Atlantis dC18)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing the internal standards.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

-

Chromatographic Separation:

-

Use a reverse-phase column such as an Atlantis dC18 (2.1 mm x 100 mm, 3 µm).

-

Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).

-

-

Mass Spectrometric Detection:

Conclusion

Magnesium and fumarate are integral components of the Krebs cycle, each playing a distinct yet crucial role in cellular energy metabolism. Magnesium's function as a cofactor for key dehydrogenases ensures the catalytic efficiency of several rate-limiting steps, while fumarate acts as a central intermediate, linking different phases of the cycle. The compound this compound, by providing both of these essential components, presents an interesting subject for further research into its potential to support and enhance mitochondrial function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the intricate workings of the Krebs cycle and to investigate novel therapeutic strategies targeting cellular bioenergetics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sunlongbiotech.com [sunlongbiotech.com]

- 3. agilent.com [agilent.com]

- 4. abcam.cn [abcam.cn]

- 5. uab.edu [uab.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 10. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Enzymatic Assay of Fumarase [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular uptake and metabolism of magnesium fumarate

An In-Depth Technical Guide on the Cellular Uptake and Metabolism of Magnesium Fumarate (B1241708)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is the second most abundant intracellular cation and serves as a critical cofactor in over 600 enzymatic reactions, including those central to energy metabolism, protein synthesis, and nucleic acid stability.[1][2][3] Magnesium fumarate is an organic salt of magnesium, which dissociates into magnesium ions (Mg²⁺) and fumarate ions upon administration. The bioavailability of magnesium from organic salts is generally higher than from inorganic salts like magnesium oxide.[4][5][6] This guide provides a detailed overview of the distinct cellular pathways for the uptake of magnesium ions and the metabolic fate of fumarate, supported by quantitative data, experimental protocols, and pathway visualizations.

Cellular Uptake of Magnesium (Mg²⁺)

The maintenance of cellular magnesium homeostasis is a tightly regulated process involving transport mechanisms that mediate its influx and efflux across the plasma membrane.[7][8][9] The primary entry route for Mg²⁺ into mammalian cells is facilitated by specific ion channels.

Key Magnesium Transport Channels: TRPM6 and TRPM7

The most well-characterized channels responsible for Mg²⁺ uptake are the Transient Receptor Potential Melastatin members 6 and 7 (TRPM6 and TRPM7).[8][10][11]

-

TRPM7: This channel is ubiquitously expressed and is considered essential for cellular magnesium homeostasis and cell viability.[11][12][13] TRPM7-deficient cells exhibit intracellular magnesium deficiency and growth arrest.[13]

-

TRPM6: Primarily expressed in the intestine and kidney, TRPM6 plays a crucial role in whole-body magnesium balance by mediating intestinal absorption and renal reabsorption.[10][13] Mutations in the TRPM6 gene are linked to hereditary hypomagnesemia.[10]

These two proteins can form both homomeric (TRPM7/TRPM7) and heteromeric (TRPM6/TRPM7) channels, with the heteromeric complex being particularly important for epithelial magnesium transport.[12][13]

Cellular Metabolism of Fumarate

Once dissociated from magnesium, fumarate enters cellular metabolism, playing a dual role as a key intermediate in the mitochondrial Krebs cycle and as a signaling molecule.

Role in the Krebs (Tricarboxylic Acid) Cycle

Fumarate is a central intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), which occurs in the mitochondrial matrix. The enzyme fumarate hydratase catalyzes the reversible hydration of fumarate to L-malate.[14][15][16] This cycle is fundamental for cellular respiration and the production of ATP, the cell's primary energy currency.[17]

Fumarate as a Signaling Molecule

Under conditions of high concentration, such as in cells with deficient fumarate hydratase activity, fumarate can act as an "oncometabolite."[14][16] It competitively inhibits 2-oxoglutarate (2-OG)-dependent dioxygenases, including prolyl hydroxylases (PHDs).[16][18] Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that promotes a metabolic shift towards glycolysis and other cellular responses associated with hypoxia, even under normoxic conditions (a state known as pseudohypoxia).[14][18]

Experimental Protocols

Investigating the cellular effects of this compound requires robust methodologies for quantifying intracellular ion concentrations and assessing metabolic function.

Protocol: Quantification of Total Intracellular Magnesium

This protocol is adapted from methods utilizing fluorescent dyes, such as DCHQ5, which can quantify total intracellular magnesium in small cell samples.[19][20]

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Fluorescent magnesium dye (e.g., DCHQ5)

-

Magnesium standard solution (e.g., MgCl₂)

-

Fluorescent plate reader

Methodology:

-

Cell Culture and Harvest: Culture cells to the desired confluency. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular magnesium.

-

Cell Counting: Resuspend cells in PBS and count a small aliquot to determine cell number. A minimum of 50,000 cells is recommended.[19]

-

Lysis: Centrifuge the remaining cells and lyse the pellet using an appropriate lysis buffer to release intracellular contents.

-

Standard Curve Preparation: Prepare a series of magnesium standards with known concentrations in the same lysis buffer.

-

Fluorescence Assay: Add the fluorescent magnesium dye to both the cell lysates and the magnesium standards in a 96-well plate.

-

Measurement: Measure fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen dye.

-

Quantification: Calculate the total intracellular magnesium concentration in the samples by interpolating their fluorescence values against the standard curve and normalizing by cell number.

Protocol: Isolation of Mitochondria via Differential Centrifugation

This is a standard protocol for enriching mitochondrial fractions from cultured cells to study metabolic processes like the Krebs cycle.[21][22]

Materials:

-

Cultured cells

-

Mitochondrial Isolation Buffer (MIB: e.g., containing sucrose, Tris-HCl, and EGTA)

-

Dounce homogenizer

-

Refrigerated centrifuge

Methodology:

-

Cell Harvesting: Harvest approximately 10-20 million cells. Wash the cell pellet with ice-cold PBS.

-

Homogenization: Resuspend the pellet in ice-cold MIB. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (check under a microscope).

-

Low-Speed Centrifugation (Nuclear Pellet): Transfer the homogenate to a centrifuge tube. Centrifuge at 800 x g for 10 minutes at 4°C. This pellets nuclei and intact cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains mitochondria, cytosol, and other organelles.

-

High-Speed Centrifugation (Mitochondrial Pellet): Centrifuge the supernatant at 10,000-12,000 x g for 15 minutes at 4°C. The resulting pellet is the enriched mitochondrial fraction.

-

Washing: Discard the supernatant (cytosolic fraction). Gently resuspend the mitochondrial pellet in fresh MIB and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream applications (e.g., Western blotting, enzyme activity assays).

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the bioavailability and cellular concentration of magnesium.

Table 1: Bioavailability of Different Magnesium Salts

| Magnesium Salt Form | Type | Relative Bioavailability | Key Characteristics |

|---|---|---|---|

| This compound | Organic | Good | Organic salt, expected to have good solubility and absorption.[23] |

| Magnesium Citrate | Organic | High | Well-studied, high solubility, can have a mild laxative effect.[4][24] |

| Magnesium Glycinate | Organic (Chelate) | High | Bound to glycine, excellent absorption, generally well-tolerated.[24] |

| Magnesium Malate | Organic | High | Bound to malic acid, another Krebs cycle intermediate.[6] |

| Magnesium Oxide | Inorganic | Low (e.g., ~4%) | High elemental magnesium content but poor solubility and low absorption.[6][24] |

| Magnesium Carbonate | Inorganic | Medium | Reacts with stomach acid to improve absorption, but lower than organic forms.[23][24] |

Table 2: Typical Intracellular Magnesium Concentrations

| Parameter | Concentration Range | Method of Measurement | Reference |

|---|---|---|---|

| Total Cellular Mg²⁺ | 15-20 mM | Atomic Absorption Spectroscopy | [25] |

| Free Cytosolic Mg²⁺ | 0.5-1.0 mM | Fluorescent Indicators, NMR | [7][26] |

| Free Mitochondrial Mg²⁺ | 0.2-0.8 mM | Fluorescent Indicators | [27] |

| Platelet Free Mg²⁺ | 203-673 µM | Mag-Green Dye, Flow Cytometry |[28] |

References

- 1. Magnesium Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. What is the role of magnesium in cell metabolism? | AAT Bioquest [aatbio.com]

- 4. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. formmed.com [formmed.com]

- 6. droracle.ai [droracle.ai]

- 7. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cellular magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TRPM6 and TRPM7--Gatekeepers of human magnesium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Essential role for TRPM6 in epithelial magnesium transport and body magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A critical role of TRPM channel-kinase for human magnesium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]

- 15. Mitochondrion - Wikipedia [en.wikipedia.org]

- 16. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 18. The Pleiotropic Effects of Fumarate: From Mitochondrial Respiration to Epigenetic Rewiring and DNA Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. air.unimi.it [air.unimi.it]

- 20. The assessment of intracellular magnesium: different strategies to answer different questions | Cairn.info [stm.cairn.info]

- 21. Isolation of mitochondria from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wiseowlhealth.com [wiseowlhealth.com]

- 24. hsnstore.eu [hsnstore.eu]

- 25. researchgate.net [researchgate.net]

- 26. Regulation of cellular magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A method for measuring intracellular free magnesium concentration in platelets using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioavailability of Magnesium Fumarate and Other Magnesium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of magnesium fumarate (B1241708) in comparison to other commonly utilized magnesium salts. The information presented herein is intended to support research, development, and clinical application of magnesium-containing compounds by offering a detailed examination of their pharmacokinetic properties and the methodologies used to assess them.

Introduction to Magnesium Bioavailability

Magnesium is an essential mineral vital for numerous physiological functions. The efficacy of oral magnesium supplementation is largely dependent on the bioavailability of the magnesium salt, which refers to the fraction of the ingested dose that is absorbed and becomes available for use in the body. The bioavailability of different magnesium salts can vary significantly, influenced by factors such as solubility, the presence of chelating ligands, and the physiological environment of the gastrointestinal tract. Organic magnesium salts, such as fumarate, citrate (B86180), and glycinate, are generally considered to have higher bioavailability than inorganic salts like magnesium oxide.

Comparative Bioavailability of Magnesium Salts

The following table summarizes available quantitative data from various studies on the bioavailability of different magnesium salts. It is important to note that direct comparative studies for all salts are limited, and variations in study design, dosage, and subject populations can influence the results.

Table 1: Quantitative Bioavailability Data for Various Magnesium Salts

| Magnesium Salt | Dosage | Cmax (mg/dL) | Tmax (hours) | AUC (mg/dL·h) | Key Findings & Citations |

| Magnesium Fumarate | 530 mg elemental Mg | Data not available | Data not available | Data not available | A study by Ryszka et al. (1997) investigated the pharmacokinetics, but the full text with specific data is not widely available. The abstract indicates a two-exponential equation for an open monocompartmental model was used.[1] |

| Magnesium Citrate | 400 mg elemental Mg | ~5% increase from baseline | 1 | Data not available | Confirmed bioavailability in healthy adult volunteers.[2] |

| Magnesium Citrate | 300 mg elemental Mg | Greater than Mg Oxide | Data not available | Data not available | Demonstrated superior bioavailability compared to magnesium oxide in a 60-day study.[3] |

| Magnesium Oxide | 300 mg elemental Mg | No significant change | Data not available | Data not available | Generally considered to have low bioavailability, with an absorption rate of approximately 4%.[3] |

| Magnesium Glycinate | 100 mg elemental Mg | Data not available | ~3.2 hours earlier than MgO | Greater than MgO | Showed better absorption and was better tolerated than magnesium oxide in patients with ileal resection.[4] |

| Magnesium Gluconate | 500 mg | Data not available | Data not available | Data not available | Generally considered to have good bioavailability.[5] |

Note: The lack of publicly available, detailed quantitative data for this compound from the primary study by Ryszka et al. (1997) is a significant limitation. The information provided is based on the abstract of the said study.

Experimental Protocols for Bioavailability Assessment

The following sections detail typical methodologies employed in clinical trials to assess the bioavailability of magnesium salts.

Study Design for a Single-Dose Bioavailability Study

A common approach to evaluating the bioavailability of a magnesium salt is a randomized, crossover study in healthy volunteers.

-

Participants: Healthy adult volunteers, often with specific inclusion and exclusion criteria (e.g., age, BMI, normal renal function).

-

Study Arms:

-

Test Product: Oral administration of the magnesium salt being investigated (e.g., this compound).

-

Reference Product: Oral administration of a well-characterized magnesium salt (e.g., magnesium citrate) or placebo.

-

-

Procedure:

-

Subjects typically fast overnight before administration of the magnesium supplement.

-

A single oral dose of the magnesium salt is administered with a standardized volume of water.

-

Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Urine is often collected for 24 hours post-dose to assess magnesium excretion.

-

A washout period of at least one week separates the different treatment periods in a crossover design.

-

Sample Analysis

-

Serum/Plasma Magnesium: Blood samples are centrifuged to separate serum or plasma. Total magnesium concentrations are typically measured using atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Urine Magnesium: The total volume of urine collected over 24 hours is recorded, and an aliquot is analyzed for magnesium concentration, usually by AAS or ICP-MS.

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the serum/plasma magnesium concentration-time data:

-

Cmax (Maximum Concentration): The peak concentration of magnesium observed in the serum/plasma.

-

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

-

AUC (Area Under the Curve): The total area under the serum/plasma concentration-time curve, which reflects the total amount of magnesium absorbed. It is typically calculated using the trapezoidal rule.

Signaling Pathways and Experimental Workflows

Magnesium Absorption Pathways